Santonin

Catalog No.
S542414
CAS No.
481-06-1
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Santonin

CAS Number

481-06-1

Product Name

Santonin

IUPAC Name

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1

InChI Key

XJHDMGJURBVLLE-BOCCBSBMSA-N

SMILES

O=C1[C@@H](C)[C@@](CC[C@@]2(C)C=CC(C(C)=C23)=O)([H])[C@]3([H])O1

Solubility

Soluble in DMSO

Synonyms

Santonin; alpha-Santonin; NSC 4900; NSC-4900; NSC4900;

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C

Description

The exact mass of the compound Santonin is 246.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4900. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane. It belongs to the ontological category of santonin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use and Downfall

Santonin was once a widely used treatment for roundworm infections, particularly against Ascaris lumbricoides (human roundworm) and Trichuris trichiura (whipworm) []. However, research revealed its toxicity, causing side effects like yellow vision, convulsions, and even death in severe cases []. This led to the development of safer and more effective antihelminthic medications, pushing santonin out of clinical use.

Modern Research Applications

Despite its limitations as a treatment, santonin continues to hold value in scientific research due to its specific biological effects:

  • Anthelminthic properties: While not used clinically, researchers may still utilize santonin to study the mechanisms of worm expulsion and develop new antihelminthic drugs with improved safety profiles [].
  • Antimicrobial activity: Studies suggest santonin may possess some antibacterial and antifungal properties, although further research is needed to determine its potential applications [].
  • Cellular effects: Santonin's interaction with cellular processes is being explored. For example, some research suggests it may have antitumor properties, though this is still in the early stages of investigation [].

Santonin is a naturally occurring organic compound found in the flower heads of various Artemisia species, particularly Artemisia cina []. It was first isolated in the 1830s by German chemists and gained widespread use as an anthelminthic, a drug that expels parasitic worms from the body [].


Molecular Structure Analysis

Santonin has a complex molecular structure classified as a terpenoid. Its chemical formula is C₁₅H₁₈O₃, and its structure features a tetracyclic core with a lactone ring and three methyl groups [].

A key feature of santonin's structure is the presence of an alpha,beta-unsaturated carbonyl moiety (C=C-C=O). This functional group is associated with its biological activity but also contributes to its toxicity [].


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions


Physical And Chemical Properties Analysis

  • Appearance: Colorless to yellow crystals [].
  • Melting Point: 175 °C [].
  • Boiling Point: 423 °C (decomposition) [].
  • Solubility: Slightly soluble in water, soluble in alcohol, chloroform, and boiling water [, ].

Santonin is a toxic compound with a narrow therapeutic window. Overdoses can cause severe side effects including vision problems, convulsions, and even death []. Safer and more effective anthelminthic drugs have replaced santonin in modern medicine.

Santonin can be synthesized through various methods, including:

  • Extraction: The primary method involves extracting santonin from Artemisia santonica.
  • Chemical Modification: Santonin can be modified chemically to produce derivatives with improved bioactivity. For instance, reactions with acetyl chloride-acetic anhydride yield distinct products like trans-desmotroposantonin acetate .
  • Hydrogenation: Partial hydrogenation of the A ring is a common approach in synthetic routes starting from santonin .

These methods allow for the exploration of structural variations that may enhance biological activity.

Santonin shares structural similarities with several other compounds within the sesquiterpene lactone class. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
CostunolideMagnolia speciesAnti-inflammatory, anti-cancerExhibits selective cytotoxicity
ArtemisininArtemisia annuaAntimalarialKnown for potent antimalarial properties
LactucinLactuca sativaAnti-inflammatoryExhibits neuroprotective effects
Chicoric AcidCichorium intybusAntioxidantKnown for immune-modulating properties

Santonin's uniqueness lies in its specific structural configuration and historical significance as an anthelmintic agent, alongside its diverse chemical reactivity and potential therapeutic applications.

Santonin exists as a solid under standard conditions, presenting as colorless flat prisms or white crystalline powder [1] [2]. According to the United States Pharmacopoeia, santonin occurs "in colorless, shining, flattened, prismatic crystals, odorless and nearly tasteless when first put in the mouth, but afterward developing a bitter taste" [2] [3]. The compound demonstrates notable photosensitivity, turning slightly yellow from the action of light while remaining unaltered by exposure to air [1] [2] [3]. This light-induced color change is attributed to photochemical transformations that occur when santonin is exposed to ultraviolet radiation [3] [4].

Melting Point and Thermodynamic Properties

Santonin exhibits a well-defined melting point of 172-173°C [1] [5] [6] [7]. When heated to approximately 170°C, santonin melts and forms an amorphous mass upon rapid cooling, which instantly crystallizes upon contact with a minute quantity of its solvents [2] [3]. At higher temperatures, it sublimes partly unchanged, and when ignited, it is completely consumed, leaving no residue [2] [3].

The thermodynamic properties of santonin have been determined through both experimental measurements and theoretical calculations. The enthalpy of combustion has been experimentally determined as -7872.10 ± 2.30 kilojoules per mole [8]. The enthalpy of formation for the solid state is -603.10 ± 2.30 kilojoules per mole, while the calculated gas-phase enthalpy of formation is -479.05 kilojoules per mole [8]. Additional calculated thermodynamic parameters include an enthalpy of fusion of 24.05 kilojoules per mole and an enthalpy of vaporization of 62.86 kilojoules per mole [8].

The estimated boiling point varies in literature sources, with values ranging from 329.3°C as a rough estimate to 423.4°C at 760 millimeters of mercury [1] [9]. The critical temperature is calculated to be 1001.68 Kelvin with a corresponding critical pressure of 2372.59 kilopascals [8].

Solubility Profile in Various Solvents

Santonin exhibits distinctive solubility characteristics across different solvents, which are crucial for its handling and analytical applications. The compound is nearly insoluble in cold water, with a solubility of approximately 0.2 grams per liter at 17.5°C [1] [2] [3]. However, its solubility increases significantly in boiling water, requiring 250 parts of boiling water for dissolution [2] [3].

In alcoholic solutions, santonin demonstrates moderate solubility, being soluble in 40 parts of alcohol at 15°C and requiring only 8 parts of boiling alcohol for complete dissolution [2] [3]. The compound shows enhanced solubility in organic solvents, being freely soluble in chloroform (soluble in 4 parts) and moderately soluble in diethyl ether (soluble in 140 parts) [2] [3] [10]. Santonin is also soluble in solutions of caustic alkalies, where it forms salts through ring opening [2] [3].

Specialized solvent systems show varying degrees of interaction with santonin. The compound dissolves in 6.86 grams of pyridine and 39.68 grams of trichloroethene per gram of santonin [11]. These solubility characteristics are essential for selecting appropriate solvents for analytical procedures and purification processes.

Spectroscopic Properties

UV-Visible Spectroscopy

Santonin exhibits characteristic ultraviolet absorption with a maximum wavelength at 258 nanometers when measured in methanol solution [12]. This absorption band is attributed to the conjugated system present in the molecular structure, specifically the α,β-unsaturated ketone chromophore [13]. Upon photochemical transformation, santonin converts to photosantonic acid, which shows a shifted absorption maximum at 229 nanometers [3]. Various reduced derivatives of santonin display absorption maxima in the range of 245-246 nanometers [12].

The UV-visible spectroscopic properties are valuable for quantitative analysis and monitoring photochemical reactions. The molar absorptivity and specific wavelength characteristics make UV-visible spectroscopy a suitable analytical technique for santonin identification and purity assessment [13] [14].

IR Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in santonin. The characteristic absorption bands include a C-H stretching vibration at 2910 wavenumbers [12]. The most prominent feature is the γ-lactone carbonyl stretching vibration at 1780 wavenumbers, which is diagnostic for the five-membered lactone ring present in the santonin structure [1] [12].

Additional significant absorptions include the C=C stretching vibration at 1590 wavenumbers, corresponding to the double bond in the cyclohexenone ring [12]. Ketone and ester carbonyl stretching vibrations appear in the range of 1680-1710 wavenumbers [12]. In oxidized derivatives containing epoxide functionality, C-O stretching vibrations are observed at 1100 wavenumbers [12].

NMR Characteristics (1H and 13C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for santonin. In 1H NMR spectroscopy recorded at 200 megahertz in deuterated chloroform, key proton signals include H-6 at δ 4.77 as a doublet of doublets, H-2 at δ 6.22 as a doublet, and H-1 at δ 6.65 as a doublet [12] [15]. The methyl groups appear as characteristic signals: H3-13 at δ 1.22 as a doublet, H3-14 at δ 1.31 as a singlet, and H3-15 at δ 2.16 as a doublet [12].

High-resolution 1H NMR data recorded at 500 megahertz provides enhanced structural assignments and has been utilized in studies involving aligned media for stereochemical determinations [16]. These studies demonstrate the utility of NMR spectroscopy in confirming the absolute configuration of santonin.

The 13C NMR spectrum recorded at 125 megahertz in deuterated chloroform shows all fifteen carbon atoms of the molecular framework [12] [15]. The most characteristic signals include the ketone carbonyl carbon C-3 at δ 186.3 and the lactone carbonyl carbon C-12 at δ 177.5 [12]. The olefinic carbon C-1 appears at δ 154.8, while the quaternary carbon C-10 resonates at δ 41.3 [12]. These carbon chemical shifts are consistent with the established structure and provide definitive identification of the compound.

Mass Spectrometry

Mass spectrometry of santonin shows the molecular ion peak at m/z 246, corresponding to the molecular formula C15H18O3 [12] [17] [18]. Under electron ionization conditions at 70 electron volts, the molecular ion appears with approximately 10% relative intensity [12] [18]. Characteristic fragmentation patterns include loss of 15 mass units to give m/z 231 (corresponding to loss of a methyl group) and formation of a prominent fragment at m/z 91 with 80% relative intensity [12] [18].

The fragmentation behavior of santonin has been studied extensively as part of sesquiterpenoid lactone structural elucidation [18]. The molecular ion stability and fragmentation patterns are consistent with the presence of the γ-lactone functionality and the tricyclic framework [18]. High-resolution mass spectrometry confirms the exact molecular mass and elemental composition [12].

Ion mobility spectrometry provides additional structural information, with santonin showing a collision cross section of 154.2 square angstroms for the protonated molecular ion [M+H]+ [19]. This value reflects the three-dimensional shape and size of the ionized molecule in the gas phase.

Optical Activity and Specific Rotation

Santonin is optically active, exhibiting levorotatory behavior with a specific rotation ranging from -170° to -175° when measured as a 1% solution in ethanol at 25°C [1] [20]. The specific rotation value depends on concentration, temperature, and solvent conditions [21] [22]. When measured in chloroform solution at a concentration of 2 grams per 100 milliliters, the refractive index shows a value of -172.5° [1] [9].

The optical activity of santonin arises from the presence of multiple chiral centers in its molecular structure [21] [23]. The compound contains four asymmetric carbon atoms, which contribute to its specific three-dimensional configuration and resulting optical rotation [24]. This optical activity is a definitive physical property used for compound identification and purity assessment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1VL8J38ERO

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (99.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (99.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (99.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antinematodal Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

481-06-1

Wikipedia

Santonin
SB-649868

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

Naphtho[1,2-b]furan-2,8(3H,4H)-dione, 3a,5,5a,9b-tetrahydro-3,5a,9-trimethyl-, (3S,3aS,5aS,9bS)-: INACTIVE

Dates

Last modified: 08-15-2023
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6: Zhang Z, Ratnikov M, Spraggon G, Alper PB. Photoinduced Rearrangement of Dienones and Santonin Rerouted by Amines. Angew Chem Int Ed Engl. 2018 Jan 22;57(4):904-908. doi: 10.1002/anie.201710463. Epub 2017 Dec 20. PubMed PMID: 29266649.
7: Sahu N, Meena S, Shukla V, Chaturvedi P, Kumar B, Datta D, Arya KR. Extraction, fractionation and re-fractionation of Artemisia nilagirica for anticancer activity and HPLC-ESI-QTOF-MS/MS determination. J Ethnopharmacol. 2018 Mar 1;213:72-80. doi: 10.1016/j.jep.2017.10.029. PubMed PMID: 29109061.
8: Quach HT, Kondo T, Watanabe M, Tamura R, Yajima Y, Sayama S, Ando M, Kataoka T. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation. Biol Pharm Bull. 2017;40(10):1669-1677. doi: 10.1248/bpb.b17-00170. PubMed PMID: 28966239.
9: Cala A, Molinillo JMG, Fernández-Aparicio M, Ayuso J, Álvarez JA, Rubiales D, Macías FA. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. Org Biomol Chem. 2017 Aug 9;15(31):6500-6510. doi: 10.1039/c7ob01394a. PubMed PMID: 28745382.
10: Chen H, Wu G, Gao S, Guo R, Zhao Z, Yuan H, Liu S, Wu J, Lu X, Yuan X, Yu Z, Zu X, Xie N, Yang N, Hu Z, Sun Q, Zhang W. Discovery of Potent Small-Molecule Inhibitors of Ubiquitin-Conjugating Enzyme UbcH5c from α-Santonin Derivatives. J Med Chem. 2017 Aug 24;60(16):6828-6852. doi: 10.1021/acs.jmedchem.6b01829. Epub 2017 Aug 2. PubMed PMID: 28696694.
11: PLOS ONE Staff. Correction: Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 28;12(3):e0175088. doi: 10.1371/journal.pone.0175088. eCollection 2017. PubMed PMID: 28350868; PubMed Central PMCID: PMC5370136.
12: Sakipova Z, Wong NS, Bekezhanova T, Sadykova, Shukirbekova A, Boylan F. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 16;12(3):e0173714. doi: 10.1371/journal.pone.0173714. eCollection 2017. Erratum in: PLoS One. 2017 Mar 28;12 (3):e0175088. PubMed PMID: 28301522; PubMed Central PMCID: PMC5354383.
13: Chinthakindi PK, Singh J, Gupta S, Nargotra A, Mahajan P, Kaul A, Ahmed Z, Koul S, Sangwan PL. Synthesis of α-santonin derivatives for diminutive effect on T and B-cell proliferation and their structure activity relationships. Eur J Med Chem. 2017 Feb 15;127:1047-1058. doi: 10.1016/j.ejmech.2016.11.018. Epub 2016 Nov 9. PubMed PMID: 27847171.
14: Liu YJ, Liu YH, Zhang ZZ, Yan SY, Chen K, Shi BF. Divergent and Stereoselective Synthesis of β-Silyl-α-Amino Acids through Palladium-Catalyzed Intermolecular Silylation of Unactivated Primary and Secondary C-H Bonds. Angew Chem Int Ed Engl. 2016 Oct 24;55(44):13859-13862. doi: 10.1002/anie.201607766. Epub 2016 Sep 28. PubMed PMID: 27678130.
15: Dangroo NA, Singh J, Dar AA, Gupta N, Chinthakindi PK, Kaul A, Khuroo MA, Sangwan PL. Synthesis of α-santonin derived acetyl santonous acid triazole derivatives and their bioevaluation for T and B-cell proliferation. Eur J Med Chem. 2016 Sep 14;120:160-9. doi: 10.1016/j.ejmech.2016.05.018. Epub 2016 May 10. PubMed PMID: 27191613.
16: Masnyk M, Butkiewicz A, Górecki M, Luboradzki R, Bannwarth C, Grimme S, Frelek J. Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (-)-α-Santonin by Experiment and Theory. J Org Chem. 2016 Jun 3;81(11):4588-600. doi: 10.1021/acs.joc.6b00416. Epub 2016 May 12. PubMed PMID: 27115057.
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19: Yan X, Ren F, Liu W, Dong D, Zhang J, Zhang D, Bai J, Lyu Y. [Gastrostomy in dogs with magnetic compression technique combined with endoscopy]. Zhonghua Wei Chang Wai Ke Za Zhi. 2015 Aug;18(8):832-4. Chinese. PubMed PMID: 26303697.
20: Khazir J, Riley DL, Chashoo G, Mir BA, Liles D, Islam MA, Singh SK, Vishwakarma RA, Pilcher LA. Design, synthesis and anticancer activity of Michael-type thiol adducts of α-santonin analogue with exocyclic methylene. Eur J Med Chem. 2015 Aug 28;101:769-79. doi: 10.1016/j.ejmech.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26222449.

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